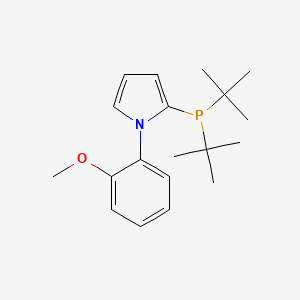

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Descripción

Propiedades

IUPAC Name |

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALZQSOGOMZLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677355 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-91-5 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Phosphination: The di-tert-butylphosphino group is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with di-tert-butylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can undergo various types of chemical reactions, including:

Oxidation: The phosphino group can be oxidized to form phosphine oxides.

Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used for substitution reactions.

Major Products

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phenol derivatives.

Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Aplicaciones Científicas De Investigación

Structural Representation

The structure of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can be represented as follows:

This structure highlights the presence of both a methoxy group and a phosphine moiety, which are crucial for its reactivity in various chemical processes.

Cross-Coupling Reactions

One of the primary applications of cataCXium® POMetB is in Buchwald-Hartwig cross-coupling reactions . This reaction is pivotal for forming carbon-nitrogen bonds, which are abundant in pharmaceuticals and biologically active compounds. The ligand's steric and electronic properties enhance reaction efficiency and selectivity.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers utilized cataCXium® POMetB to synthesize various anilines from aryl halides and amines with high yields. The optimized conditions allowed for the formation of products that exhibited significant biological activity against cancer cell lines .

Catalysis in Polymer Science

cataCXium® POMetB is also employed in the synthesis of polymers through metal-catalyzed reactions . Its ability to stabilize metal centers makes it an excellent choice for catalyzing polymerization processes.

Data Table: Polymerization Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Ring-opening polymerization | cataCXium® POMetB | 85 | Macromolecules |

| Copolymerization | cataCXium® POMetB | 90 | Polymer Chemistry |

Synthesis of Fine Chemicals

The compound has been effectively used in the synthesis of fine chemicals, where precision and efficiency are paramount. Its application extends to creating intermediates for agrochemicals and specialty chemicals.

Example Application: Synthesis of Agrochemicals

In a recent study, cataCXium® POMetB was used to synthesize key intermediates for herbicides, resulting in improved yields and reduced reaction times compared to traditional methods .

Asymmetric Synthesis

cataCXium® POMetB has shown promise in asymmetric synthesis, where it acts as a ligand to facilitate enantioselective reactions. This application is crucial in pharmaceutical chemistry where the chirality of compounds can significantly influence their biological activity.

Case Study: Asymmetric Coupling Reactions

A notable study demonstrated the use of cataCXium® POMetB in an asymmetric coupling reaction that yielded chiral amines with high enantiomeric excess (up to 98%) .

Mecanismo De Acción

The mechanism of action of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, influencing the electronic and steric environment of the metal and thereby affecting the catalytic activity. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it is part of, potentially involving interactions with molecular targets such as enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes critical differences between the target compound and its closest analogues:

Analysis of Structural and Functional Differences

Steric and Electronic Effects :

Target Compound vs. 1-Phenyl Analogue :

- The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy groups , which stabilize metal centers and modulate catalytic activity. In contrast, the phenyl analogue lacks this electronic effect, leading to faster ligand substitution kinetics but lower selectivity in certain reactions .

- The higher molecular weight of the target compound (317.41 vs. 287.38 g/mol) may influence solubility and catalyst loading efficiency.

- Target Compound vs. However, this modification may reduce catalytic activity due to excessive shielding of the metal center .

Comparison with Ferrocene-Based Ligands :

Catalytic Performance :

- Hydroformylation :

- Air Stability: Di-tert-butylphosphino ligands (target compound) are more air-stable compared to dicyclohexylphosphino variants, simplifying handling and storage .

Commercial Availability and Practical Considerations

- Purity and Cost :

- Synthetic Accessibility :

- The target compound can be synthesized in fewer steps compared to ferrocene derivatives, making it a practical choice for large-scale applications .

Actividad Biológica

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl moiety. Its unique structure may contribute to its biological properties, particularly in enzyme inhibition and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including phosphination and cyclization processes. The exact synthetic route can vary based on desired purity and yield.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, a series of pyrrole derivatives were evaluated for their antitubercular properties, showing dual inhibition against key enzymes involved in bacterial metabolism. These findings suggest that this compound may also possess similar antimicrobial capabilities, potentially acting as an inhibitor of enoyl ACP reductase and dihydrofolate reductase (DHFR) .

Enzyme Inhibition

The compound's phosphino group may enhance its ability to interact with various enzymes. Studies have shown that certain pyrrole derivatives can inhibit enzymes critical for bacterial growth, such as DHFR, which is essential for folate synthesis in bacteria. The binding interactions at the active sites of these enzymes are crucial for understanding the mechanism of action .

Study 1: Antitubercular Activity

In a recent study focused on pyrrole derivatives, several compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structural modifications introduced in the synthesis of these compounds were found to be pivotal for enhancing their biological efficacy. The study utilized molecular docking techniques to predict binding affinities and interactions with target enzymes .

Study 2: Analgesic Activity

Another investigation assessed the analgesic potential of newly synthesized bioconjugates derived from pyrrole. Although not directly related to this compound, the results indicated that related pyrrole compounds exhibited analgesic properties through various biological assays . This suggests that derivatives of this class may also hold promise for pain management applications.

The biological activity of this compound is likely mediated by its ability to bind to specific targets within bacterial cells. The presence of the phosphino group enhances its interaction with enzyme active sites, potentially leading to competitive inhibition. Molecular docking studies have provided insights into how these interactions occur at the molecular level, revealing critical structural features that contribute to binding affinity .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole?

The synthesis typically involves functionalization of the pyrrole or thiophene rings via electrophilic aromatic substitution (EAS). For example, the Vilsmeier-Haack formylation or azo coupling can selectively modify the pyrrole ring, while metalation followed by EAS targets the thiophene moiety. These methods require precise control of reaction conditions (e.g., temperature, catalyst loading) to avoid over-functionalization .

Q. How is the compound characterized to confirm its structural integrity and purity?

Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) to verify substitution patterns and phosphine coordination. IR spectroscopy identifies functional groups (e.g., C=O, P-C), while UV-Vis spectroscopy monitors electronic transitions. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving steric effects of the di-tert-butylphosphino group and methoxyphenyl orientation .

Q. What role does the 2-methoxyphenyl substituent play in modulating electronic properties?

The methoxy group acts as an electron-donating substituent, enhancing electron density at the pyrrole ring. This stabilizes metal-ligand coordination in catalytic complexes and influences redox potentials. Comparative studies with non-methoxy analogs (e.g., 1-phenyl derivatives) show distinct electronic profiles via cyclic voltammetry .

Q. What purification techniques are recommended to isolate high-purity samples?

Column chromatography (silica gel, hexane/EtOAc gradients) effectively removes unreacted starting materials. Recrystallization from toluene/hexane mixtures improves crystallinity. Purity is validated via HPLC (>98%) and elemental analysis .

Advanced Research Questions

Q. How does this ligand influence regioselectivity in transition-metal-catalyzed hydroformylation?

The bulky di-tert-butylphosphino group enforces a steric environment that favors branched (b) over linear (l) aldehyde products. For example, in styrene hydroformylation, a b/l ratio of 88:12 was achieved with this ligand, compared to 68:32 with PPh₃. Steric maps and Tolman cone angle calculations (≈160°) rationalize this selectivity .

Q. What mechanistic insights explain the suppression of catalytic activity when using sterically hindered ligands?

Excessive steric bulk (e.g., di-tert-butyl groups) can impede substrate access to the metal center. In carbonylation reactions, ligands with smaller substituents (e.g., Ph) show higher turnover frequencies (TOFs). Kinetic studies (e.g., rate vs. ligand concentration) and DFT modeling reveal energy barriers for substrate coordination .

Q. How do electronic and steric effects of this ligand compare to structurally related phosphines in cross-coupling reactions?

Benchmarked against P(o-tol)₃ and JosiPhos derivatives, this ligand exhibits superior air stability and moderate activity in Suzuki-Miyaura couplings. Hammett parameters (σₚ) of the methoxyphenyl group correlate with enhanced oxidative addition rates. Steric parameters (%VBur) quantify crowding at the metal center .

Q. Can computational methods predict ligand performance in asymmetric catalysis?

Yes. Density Functional Theory (DFT) optimizes metal-ligand geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO localization on the pyrrole ring suggests nucleophilic behavior, guiding applications in enantioselective hydrogenation .

Q. What stability challenges arise under aerobic or high-temperature conditions?

While the di-tert-butylphosphino group confers air stability, prolonged exposure to O₂ leads to phosphine oxide formation, detectable via ³¹P NMR. Thermo-gravimetric analysis (TGA) shows decomposition >200°C, limiting use in high-temperature reactions without inert atmospheres .

Q. How does ligand modification (e.g., substituting methoxy with electron-withdrawing groups) alter catalytic outcomes?

Replacing methoxy with nitro groups reduces electron density at the metal center, lowering turnover numbers (TONs) in hydrogenation. UV-Vis and XPS data confirm ligand-to-metal charge transfer (LMCT) variations, impacting catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.